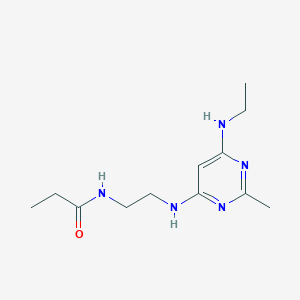

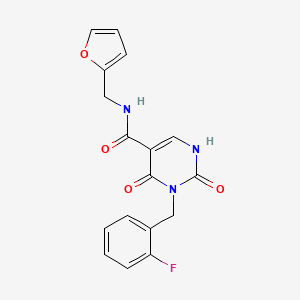

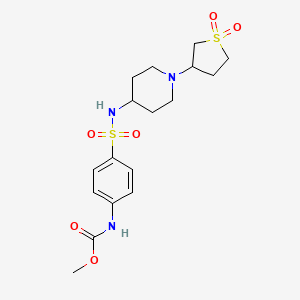

3-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a novel molecule that may have potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the furan ring and the fluorobenzyl group, are recurrent in various pharmacologically active compounds. For instance, furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus, with structure-activity relationship (SAR) studies highlighting the importance of substituted heterocyclic moieties for anti-influenza activity . Similarly, the presence of a fluorine atom in the benzyl group is a common feature in medicinal chemistry, as it can significantly influence the biological activity and metabolic stability of a compound .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of heterocyclic moieties with appropriate precursors. For example, the synthesis of furan-carboxamide derivatives as inhibitors of the H5N1 virus was reported, although the specific details of the synthetic route for the compound are not provided . In another study, the preparation of fluoro-β-amino acid derivatives was described, which could be relevant to the synthesis of the fluorobenzyl component of the compound . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the stereostructure of pyrimidine derivatives was confirmed by X-ray crystal structure analysis . The molecular structure of the compound would likely be analyzed using similar techniques to confirm its stereochemistry and to understand its conformational preferences.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their biological activity. For example, the dimerization and trimerization of 2-amino-3-cyano-4,5-dihydrofurans in formamide were studied, leading to the formation of complex heterocyclic structures . These types of reactions could be relevant to understanding the chemical behavior of the compound , especially if it contains reactive functional groups that could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the fluoro-β-amino acid residues were characterized by IR, NMR, MS spectrometry, and elemental analyses . These methods would be applicable to determine the properties of the compound , such as its solubility, stability, and reactivity, which are crucial for its potential application as a pharmacological agent.

Applications De Recherche Scientifique

Metabolic and Disposition Studies

- 19F-Nuclear Magnetic Resonance in Drug Discovery : This compound's analogs have been studied using 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs. Such studies aid in the selection of candidates for further development by analyzing the metabolic fate and excretion balance of these compounds (Monteagudo et al., 2007).

Synthesis and Chemical Modification

- Stereoselective Preparation of Derivatives : Research has been conducted on the stereoselective preparation of 2-fluoro and difluoro-3-amino carboxylic acid derivatives, incorporating them into pyrimidinones and cyclic β-peptides. This demonstrates the compound's potential in creating structurally unique and biologically relevant molecules (Yoshinari et al., 2011).

Antiviral Applications

- Inhibitors of Influenza A Virus : Furan-carboxamide derivatives, related to the compound , have been identified as novel inhibitors of lethal H5N1 influenza A virus, showing the potential for antiviral applications (Yongshi et al., 2017).

DNA Interaction Studies

- Complex Formation with DNA : Studies involving similar compounds have shown their ability to form complexes with DNA, which can lead to a better understanding of drug-DNA interactions and the development of new therapeutics (Laughton et al., 1995).

Cancer Research

- Histone Deacetylase Inhibitors in Cancer Treatment : Pyrimidinedione derivatives, which include structures similar to the compound , have shown potential as histone deacetylase inhibitors with antitumor activity, particularly in colorectal cancer cells (Liu et al., 2015).

Cellular Distribution Studies

- Study of Furamidine Analogs in Tumor Cells : Research has focused on the cellular distribution properties of DNA-binding cationic compounds related to furamidine, which is structurally similar to the compound of interest. Such studies help understand the cellular behavior of potential therapeutic agents (Lansiaux et al., 2002).

Propriétés

IUPAC Name |

3-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4/c18-14-6-2-1-4-11(14)10-21-16(23)13(9-20-17(21)24)15(22)19-8-12-5-3-7-25-12/h1-7,9H,8,10H2,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAUDADBYXJHSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NCC3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)